5-amino-2-chloro-N-(2-methylpropyl)benzamide
Overview
Description
5-amino-2-chloro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.7 g/mol.
Preparation Methods
The synthesis of 5-amino-2-chloro-N-(2-methylpropyl)benzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with isobutylamine, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-amino-2-chloro-N-(2-methylpropyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, using reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like copper or palladium.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the benzene ring .
Scientific Research Applications
5-amino-2-chloro-N-(2-methylpropyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the benzene ring allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions . This interaction can lead to various biological effects, such as antibacterial or antioxidant activities .
Comparison with Similar Compounds
5-amino-2-chloro-N-(2-methylpropyl)benzamide can be compared with other similar compounds, such as:
2-amino-5-chloro-N-isobutylbenzamide: This compound has a similar structure but with different substituents on the benzene ring.
2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: This compound contains additional functional groups, which may confer different chemical and biological properties.
Properties
IUPAC Name |
5-amino-2-chloro-N-(2-methylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSEBCVTSKMQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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